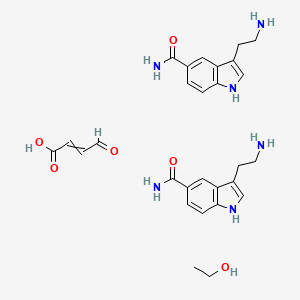
3-Carboxyprop-2-enoyl group; bis(5-carboxamidotryptamine); ethyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Carboxyprop-2-enoyl group; bis(5-carboxamidotryptamine); ethyl alcohol” is a complex organic molecule that combines multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the 3-carboxyprop-2-enoyl group, bis(5-carboxamidotryptamine), and ethyl alcohol moieties suggests a multifaceted reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. The 3-carboxyprop-2-enoyl group can be synthesized through the oxidation of butenedioic acid derivatives . The bis(5-carboxamidotryptamine) moiety can be prepared by coupling tryptamine derivatives with carboxylic acid groups under peptide coupling conditions . Ethyl alcohol is typically introduced through esterification or alcohol addition reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors for efficient and scalable reactions. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethyl alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The 3-carboxyprop-2-enoyl group can be reduced to form saturated carboxylic acids.
Substitution: The bis(5-carboxamidotryptamine) moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted tryptamine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of this compound involves interactions with various molecular targets. The 3-carboxyprop-2-enoyl group can act as an electrophile in Michael addition reactions . The bis(5-carboxamidotryptamine) moiety may interact with serotonin receptors, influencing neurotransmission . Ethyl alcohol can act as a solvent and participate in hydrogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
Acrylic acid: Contains a similar 3-carboxyprop-2-enoyl group.
Tryptamine: Shares the tryptamine core structure.
Ethanol: Similar to the ethyl alcohol moiety.
Uniqueness
The presence of both carboxylic acid and amide groups allows for versatile interactions in biological systems .
Propiedades
Fórmula molecular |
C28H36N6O6 |
|---|---|
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-1H-indole-5-carboxamide;ethanol;4-oxobut-2-enoic acid |
InChI |
InChI=1S/2C11H13N3O.C4H4O3.C2H6O/c2*12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3-1-2-4(6)7;1-2-3/h2*1-2,5-6,14H,3-4,12H2,(H2,13,15);1-3H,(H,6,7);3H,2H2,1H3 |
Clave InChI |
SJTYSRUDEQUAFG-UHFFFAOYSA-N |
SMILES canónico |
CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


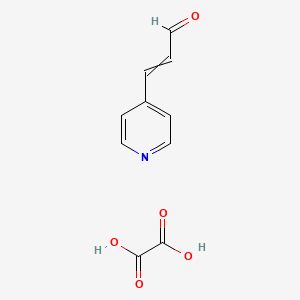

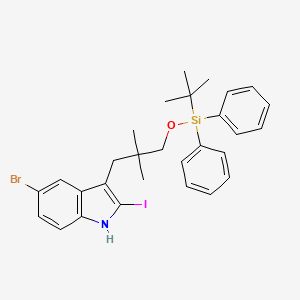
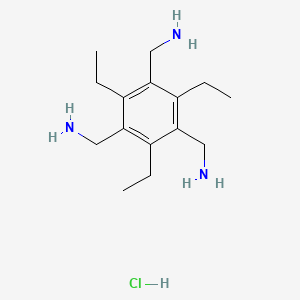

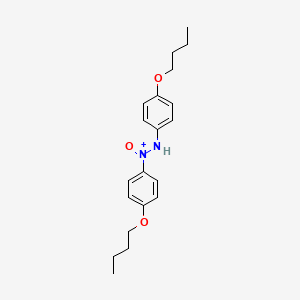
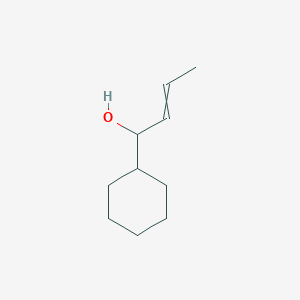

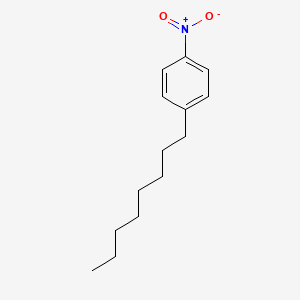
![8-[4-(2-methylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12508505.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea](/img/structure/B12508512.png)
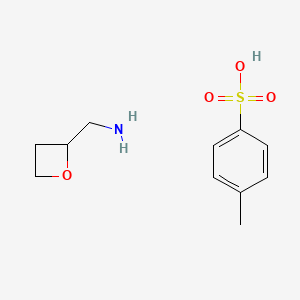

![N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B12508535.png)
